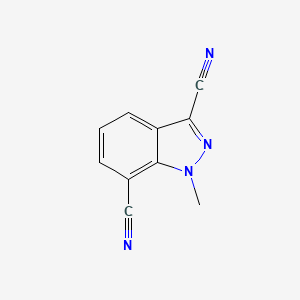

1-Methyl-1H-indazole-3,7-dicarbonitrile

Description

The Significance of Indazole and its Derivatives in Advanced Chemical Disciplines

The indazole nucleus is a versatile building block in organic and medicinal chemistry, serving as a precursor for the synthesis of various heterocyclic compounds. researchgate.net Its derivatives have garnered significant attention due to their broad spectrum of biological activities, including anti-inflammatory, antibacterial, anti-HIV, antiarrhythmic, antifungal, and antitumor properties. researchgate.netnih.govnih.gov The ability of the indazole ring to act as a bioisostere for other important chemical moieties, such as indoles and phenols, further enhances its value in drug design. pharmablock.comrsc.org This allows chemists to fine-tune the pharmacological profiles of molecules, often leading to improved efficacy and metabolic stability. pharmablock.com

The diverse biological activities of indazole derivatives have led to the development of several marketed drugs containing this scaffold. researchgate.netnih.gov Furthermore, the indazole framework is a common feature in compounds undergoing clinical trials for various diseases, highlighting its therapeutic potential. nih.govresearchgate.net In the field of materials science, the unique photophysical properties of certain indazole derivatives are also being explored.

Contextualizing 1-Methyl-1H-indazole-3,7-dicarbonitrile within Indazole Chemistry Research

This compound is a specific derivative of the indazole core structure. The "1-Methyl" designation indicates the attachment of a methyl group to the nitrogen atom at the 1-position of the indazole ring. The "3,7-dicarbonitrile" signifies the presence of two nitrile (-CN) groups at positions 3 and 7 of the indazole scaffold. The presence and position of these functional groups are critical in defining the molecule's chemical reactivity and potential applications.

While extensive research has been conducted on various indazole derivatives, particularly those with carboxylic acid or carboxamide functionalities at the 3-position, the dinitrile-substituted compound, this compound, represents a more specialized area of investigation. medchemexpress.cominnospk.comsemanticscholar.orgresearchgate.netnih.gov The nitrile groups are strong electron-withdrawing groups, which can significantly influence the electronic properties of the indazole ring system. This can impact its reactivity in chemical syntheses and its potential interactions with biological targets.

Research into compounds like this compound is often driven by the need for novel chemical intermediates. These intermediates can be used to build more complex molecules with desired properties, such as those for pharmaceutical or materials science applications. The specific arrangement of the methyl and dinitrile groups on the indazole scaffold provides a unique chemical entity for further synthetic transformations.

Chemical and Physical Properties of this compound

The fundamental properties of a chemical compound are crucial for its application in research and development. Below are the known chemical and physical characteristics of this compound.

Table 1: Chemical and Physical Properties

| Property | Value |

|---|---|

| Molecular Formula | C10H6N4 |

| IUPAC Name | This compound |

| CAS Number | 256228-69-0 unite-chem.com |

Note: Detailed experimental data on properties such as melting point, boiling point, and solubility for this specific compound are not widely available in the public domain.

Research Findings and Synthesis

The synthesis of substituted indazoles is a key focus in organic chemistry. Various methods have been developed to construct the indazole ring system and introduce different functional groups. exlibrisgroup.comaustinpublishinggroup.comsioc-journal.cn The synthesis of 1-methylated indazoles, in particular, can be challenging due to the potential for methylation at either the N1 or N2 position of the indazole ring. pnrjournal.com

A common strategy for the synthesis of 1-methyl-1H-indazole derivatives involves the methylation of an appropriate indazole precursor. For instance, the methylation of indazole-3-carboxylic acid has been shown to produce 1-methyl-1H-indazole-3-carboxylic acid, a key intermediate in the synthesis of the antiemetic drug Granisetron. innospk.comgoogle.comgoogle.com The choice of methylating agent and reaction conditions is crucial to ensure selective N1-methylation. google.com

The introduction of nitrile groups onto the indazole ring can be achieved through various synthetic transformations. One common method involves the conversion of a carboxylic acid or an amide group to a nitrile. Another approach is through the Sandmeyer reaction, where an amino group is converted to a nitrile via a diazonium salt intermediate. austinpublishinggroup.com

While specific synthetic routes for this compound are not extensively documented in readily available literature, its structure suggests that it could be synthesized from a precursor such as 1-methyl-1H-indazole-3,7-dicarboxylic acid or its corresponding diamide (B1670390). The dinitrile functionality makes it a valuable intermediate for further chemical modifications, allowing for the introduction of other functional groups or the construction of more complex heterocyclic systems.

Structure

3D Structure

Properties

CAS No. |

256228-69-0 |

|---|---|

Molecular Formula |

C10H6N4 |

Molecular Weight |

182.18 g/mol |

IUPAC Name |

1-methylindazole-3,7-dicarbonitrile |

InChI |

InChI=1S/C10H6N4/c1-14-10-7(5-11)3-2-4-8(10)9(6-12)13-14/h2-4H,1H3 |

InChI Key |

NPCGIZHLEMNAFE-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=C(C=CC=C2C(=N1)C#N)C#N |

Origin of Product |

United States |

Chemical Reactivity and Advanced Functionalization of the 1 Methyl 1h Indazole 3,7 Dicarbonitrile Core

Electrophilic and Nucleophilic Substitution Reactions on the Indazole Ring System

The reactivity of the indazole ring is a balance between the electron-rich nature of the heterocyclic system and the influence of its substituents. In the case of 1-Methyl-1H-indazole-3,7-dicarbonitrile, the two electron-withdrawing nitrile groups significantly decrease the electron density of the aromatic system, influencing its susceptibility to substitution reactions.

Electrophilic Substitution: Generally, indazoles undergo electrophilic substitution, such as halogenation and nitration. organic-chemistry.org For the parent indazole ring, the C3 position is often the most susceptible to electrophilic attack. acs.org Halogenation reactions, in particular, are of significant interest as they introduce a functional handle for further modifications via cross-coupling reactions. acs.org For instance, direct iodination of N-protected indazoles can be achieved using iodine under basic conditions. acs.org However, the strong deactivating effect of the two nitrile groups in this compound would likely render the ring highly resistant to classical electrophilic aromatic substitution.

Nucleophilic Aromatic Substitution: Conversely, the electron-deficient nature imparted by the C3 and C7 nitrile groups should make the indazole core more susceptible to nucleophilic aromatic substitution (SNAr). While there are no specific reports on this dicarbonitrile, it is plausible that strong nucleophiles could displace a suitable leaving group at positions on the benzene (B151609) ring (C4, C5, or C6), should one be present. The nitrile groups themselves are not typically displaced in SNAr reactions but are key to activating the ring for such transformations.

Transformations and Derivatizations of the Nitrile Groups

The two nitrile groups at the C3 and C7 positions are primary sites for a wide array of chemical transformations, offering pathways to diverse functional derivatives. Common reactions of aryl nitriles include hydrolysis, reduction, and cycloaddition. libretexts.org

Hydrolysis: Nitriles can be hydrolyzed to either amides or carboxylic acids under acidic or basic conditions. libretexts.orglibretexts.orgyoutube.comcommonorganicchemistry.com Heating the dicarbonitrile with aqueous acid (e.g., HCl) would likely lead to the formation of 1-methyl-1H-indazole-3,7-dicarboxylic acid. libretexts.org Conversely, treatment with a base like sodium hydroxide (B78521) would yield the corresponding dicarboxylate salt, which upon acidic workup would also provide the dicarboxylic acid. libretexts.orgyoutube.com Partial hydrolysis to the diamide (B1670390) or a mixed nitrile-amide or nitrile-acid could potentially be achieved under milder conditions.

Reduction: The reduction of nitriles provides access to primary amines. wikipedia.org Catalytic hydrogenation using catalysts like Raney nickel, palladium, or platinum is an effective method. wikipedia.org Alternatively, chemical reducing agents such as lithium aluminum hydride (LiAlH₄) are highly effective for converting nitriles to primary amines. libretexts.orgchemguide.co.uk Applying these methods to this compound is expected to yield 1-methyl-1H-indazole-3,7-diyldimethanamine. Milder reducing agents like diisobutylaluminium hydride (DIBAL-H) can selectively reduce nitriles to aldehydes, which would provide a pathway to 1-methyl-1H-indazole-3,7-dicarbaldehyde. wikipedia.org

Cycloaddition Reactions: Nitriles are known to undergo [3+2] cycloaddition reactions with azides to form tetrazoles. thieme-connect.com This reaction is a powerful tool in medicinal chemistry, as the tetrazole ring can act as a bioisostere for a carboxylic acid. thieme-connect.com The reaction of this compound with a reagent like sodium azide, often catalyzed by a Lewis acid (e.g., zinc salts) or an ammonium (B1175870) salt, would be expected to produce a bis-tetrazolyl indazole derivative. acs.orgacs.orggoogle.comorganic-chemistry.org

Regioselective C-H Functionalization of 1-Methyl-1H-indazole Derivatives

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for modifying heterocyclic cores. For indazole derivatives, significant progress has been made in achieving regioselectivity at various positions.

Directed C3 Functionalization Strategies

The C3 position of indazole is a common site for functionalization. acs.org While the target molecule is already substituted at C3, understanding these strategies is crucial when considering related scaffolds. Methods for direct C3-alkylation are rare due to the low nucleophilicity of this position. organic-chemistry.org However, strategies using umpolung (polarity reversal), where the indazole is made electrophilic, have been developed. For instance, N-(benzoyloxy)indazoles can act as electrophiles in a copper-hydride catalyzed C3-selective allylation. organic-chemistry.org Other approaches involve metalation at the C3 position followed by cross-coupling reactions. acs.org

C7 Functionalization via Oxidative or Coupling Reactions

The C7 position on the six-membered ring of the indazole is generally less reactive than the C3 position. google.com However, recent advances in catalysis have enabled its selective functionalization. Palladium-catalyzed oxidative arylation at C7 has been achieved on 1-methyl-4-nitro-1H-indazole, where an electron-withdrawing group at the C4 position directs the reaction to C7. acs.orggoogle.com It is conceivable that the C3-nitrile group in the target compound could similarly direct C-H functionalization to an adjacent position, although the electronic landscape is different.

Another effective strategy involves a two-step process: regioselective bromination at C7 followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This has been demonstrated for 4-substituted NH-free indazoles, yielding C7-arylated products. libretexts.org

| Position | Reaction Type | Substrate Example | Catalyst/Reagents | Solvent/Conditions | Product Type | Reference |

|---|---|---|---|---|---|---|

| C7 | C-H Arylation | 1-Methyl-4-nitro-1H-indazole | Pd(OAc)₂, Bidentate Ligand | DMA | C7-Arylated Indazole | acs.orggoogle.com |

| C3 | C-H Arylation | 1-Methyl-4-nitro-1H-indazole | Pd(OAc)₂, Phosphine Ligand | H₂O | C3-Arylated Indazole | acs.orggoogle.com |

| C7 | Bromination/Suzuki Coupling | 4-Sulfonamido-1H-indazole | 1. NBS; 2. Pd Catalyst, Boronic Acid | - | C7-Arylated Indazole | libretexts.org |

| C3 | Allylation (Umpolung) | N-(Benzoyloxy)indazole | CuH Catalyst | - | C3-Allyl-1H-indazole | organic-chemistry.org |

Derivatization at the N1-Methyl Moiety

The N1-methyl group is another site for potential modification, primarily through demethylation to reveal the N-H indazole. This transformation is valuable as it allows for subsequent N-functionalization with different groups. Methods for N-demethylation of N-methyl heterocycles often involve harsh conditions, but newer protocols have been developed. google.comgoogle.com

One common strategy is a two-step process involving oxidation of the N-methyl amine to its corresponding N-oxide, followed by reduction. google.comgoogle.com Another approach is photoinitiated demethylation, where UV light induces the formation of a nitroso intermediate that leads to N-demethylation and aromatization, offering an environmentally benign route. nih.gov Once the N-H indazole is obtained, a wide variety of alkyl or aryl groups can be introduced through standard N-alkylation or N-arylation protocols. nih.gov

Exploration of Novel Reaction Pathways for Indazole Dicarbonitriles

The unique structure of this compound, with two reactive nitrile handles on an electronically distinct indazole core, opens avenues for novel and complex synthetic pathways. The exploration of these pathways could lead to new classes of compounds with interesting properties.

For example, sequential or differential functionalization of the two nitrile groups could be envisioned. One nitrile could be selectively hydrolyzed to a carboxylic acid, which could then direct further reactions, such as ortho-C-H activation, at an adjacent position. The remaining nitrile could then be converted into a different functional group, like a tetrazole or an amine, leading to highly complex, multifunctionalized indazole derivatives.

Furthermore, the development of transition-metal-catalyzed annulation reactions, which have been used to construct functionalized indazoles from simpler starting materials, could be adapted. thieme-connect.com The dinitrile could serve as a key building block in constructing larger, fused polycyclic aromatic systems by engaging the nitrile groups in cyclization cascades. The use of visible-light photoredox catalysis, which has been successfully applied to the C3-carbamoylation of 2H-indazoles, could also be explored for novel transformations of the dinitrile compound. nih.gov

Advanced Spectroscopic and Structural Elucidation Methodologies for 1 Methyl 1h Indazole 3,7 Dicarbonitrile and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the carbon-hydrogen framework of organic molecules. For 1-Methyl-1H-indazole-3,7-dicarbonitrile, ¹H, ¹³C, and ¹⁵N NMR would provide a complete picture of its structure.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl group and the three aromatic protons on the benzene (B151609) portion of the indazole ring. The N-methyl group typically appears as a sharp singlet in the upfield region, around 3.8-4.2 ppm. The aromatic protons (H-4, H-5, and H-6) would appear as multiplets in the downfield region (approximately 7.0-8.5 ppm), with their specific chemical shifts and coupling patterns being dependent on the electronic effects of the two nitrile substituents.

¹³C NMR: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. Key signals would include the N-methyl carbon, the carbons of the indazole ring, and the two distinct nitrile carbons. The chemical shifts of the nitrile carbons (C≡N) are typically found in the range of 110-125 ppm. The carbons of the heterocyclic and benzene rings would resonate between approximately 110 and 150 ppm. Data from analogues such as 3-methyl-1-phenyl-1H-indazole show the N-methyl carbon appearing around 12 ppm and the ring carbons resonating in the 110-144 ppm range. rsc.org

¹⁵N NMR: ¹⁵N NMR spectroscopy, while less common due to the low natural abundance and sensitivity of the ¹⁵N isotope, is invaluable for probing the nitrogen environments. rsc.org It can definitively distinguish between the two pyrazolic nitrogens (N-1 and N-2) and the two nitrile nitrogens. The chemical shifts provide insight into the electronic environment and hybridization of the nitrogen atoms. researchgate.net Advanced techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) can be used to correlate nitrogen atoms with nearby protons and carbons, confirming connectivity. ipb.pt

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound Predicted values are based on data from analogous indazole structures. rsc.orgresearchgate.netspectrabase.com

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| N-CH₃ | ~4.1 (s) | ~35 |

| C3-CN | - | ~115 |

| C7-CN | - | ~117 |

| H-4 | ~8.0-8.2 (d) | ~125 |

| H-5 | ~7.5-7.7 (t) | ~128 |

| H-6 | ~7.8-8.0 (d) | ~122 |

| C3 | - | ~130 |

| C3a | - | ~140 |

| C4 | - | ~125 |

| C5 | - | ~128 |

| C6 | - | ~122 |

| C7 | - | ~110 |

| C7a | - | ~142 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups. In the case of this compound, the most prominent and diagnostic absorption band would be from the stretching vibration of the two nitrile (C≡N) groups. This typically appears as a sharp, strong band in the region of 2220-2260 cm⁻¹.

Table 2: Characteristic IR Absorption Frequencies for this compound Frequency ranges are based on standard IR correlation tables and data from similar compounds. rsc.orgd-nb.info

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

| Nitrile (C≡N) | Stretch | 2220 - 2260 | Strong, Sharp |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H (Methyl) | Stretch | 2850 - 2960 | Medium |

| Aromatic C=C, C=N | Ring Stretch | 1450 - 1620 | Medium to Strong |

| C-H Bending | Bend | 750 - 900 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation patterns. For this compound (C₁₀H₆N₄), the molecular weight is 182.18 g/mol . High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by measuring the exact mass of the molecular ion to within a few parts per million. d-nb.info

Under electron ionization (EI), the compound would produce a molecular ion peak (M⁺˙) at m/z = 182. Subsequent fragmentation could involve the loss of a methyl radical (•CH₃) to give a fragment at m/z = 167, or the loss of hydrogen cyanide (HCN) from the pyrazole (B372694) ring. The fragmentation pattern of the indazole core is a key diagnostic tool in identifying such compounds. researchgate.net

Table 3: Predicted Mass Spectrometry Data for this compound

| m/z | Ion Formula | Identity | Notes |

| 182 | [C₁₀H₆N₄]⁺˙ | Molecular Ion (M⁺˙) | Confirms molecular weight |

| 167 | [C₉H₃N₄]⁺ | [M - CH₃]⁺ | Loss of the N-methyl group |

| 155 | [C₉H₅N₃]⁺˙ | [M - HCN]⁺˙ | Loss of hydrogen cyanide |

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray crystallography provides the definitive, unambiguous three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and intermolecular interactions. While the crystal structure for this compound is not publicly available, analysis of the closely related compound 1-Methyl-1H-indazole-3-carboxylic acid offers significant insight. scilit.comnih.gov

The crystal structure of 1-Methyl-1H-indazole-3-carboxylic acid reveals that the indazole ring system is essentially planar. researchgate.net In its crystal lattice, the molecules form inversion dimers through strong O-H···O hydrogen bonds between the carboxylic acid groups of two adjacent molecules. nih.govresearchgate.net For this compound, a similar planarity of the indazole core is expected. Intermolecular interactions would likely be dominated by dipole-dipole interactions involving the polar nitrile groups and potential C-H···N hydrogen bonds, leading to a distinct crystal packing arrangement.

Table 4: Crystallographic Data for the Analogue 1-Methyl-1H-indazole-3-carboxylic acid researchgate.net

| Parameter | Value |

| Chemical Formula | C₉H₈N₂O₂ |

| Molecular Weight | 176.17 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 7.5470 (15) |

| b (Å) | 14.873 (3) |

| c (Å) | 14.924 (3) |

| β (°) | 93.10 (3) |

| Volume (ų) | 1672.7 (6) |

Other Advanced Spectroscopic and Analytical Techniques

Beyond the core methods, other techniques can provide further structural verification.

2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for unambiguously assigning all proton and carbon signals, especially for complex spin systems in the aromatic region. They map the connectivity between protons, between protons and their directly attached carbons, and between protons and carbons separated by two or three bonds, respectively. ipb.pt

High-Resolution Mass Spectrometry (HRMS): As mentioned, HRMS provides the exact mass of the molecular ion, which is used to confirm the elemental formula with high confidence, distinguishing it from other potential compounds with the same nominal mass. rsc.orgnih.gov

Differential Scanning Calorimetry (DSC): This thermal analysis technique can be used to determine the melting point and purity of the crystalline solid, providing information about its thermal stability.

Theoretical and Computational Investigations of 1 Methyl 1h Indazole 3,7 Dicarbonitrile Molecular Systems

Quantum Chemical Calculations and Electronic Structure Analysis (e.g., DFT, HOMO-LUMO)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for understanding the electronic structure and reactivity of molecules. For 1-Methyl-1H-indazole-3,7-dicarbonitrile , DFT calculations would provide insights into its geometry, electronic distribution, and frontier molecular orbitals (HOMO and LUMO).

The electronic properties of the indazole ring are significantly influenced by its substituents. The methyl group at the N1 position is an electron-donating group, which would raise the energy of the HOMO. Conversely, the two nitrile groups at positions 3 and 7 are strong electron-withdrawing groups due to the electronegativity of the nitrogen atom and the triple bond. These groups would lower the energy of the LUMO.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. In the case of This compound , the opposing electronic effects of the methyl and dicyano groups would likely result in a moderate HOMO-LUMO gap.

To illustrate the expected electronic parameters, the following table presents hypothetical DFT calculation results for This compound , based on trends observed in related dicyano-substituted aromatic compounds and methylated indazoles.

| Parameter | Predicted Value | Significance |

| HOMO Energy | -7.0 to -6.5 eV | Indicates the electron-donating ability. |

| LUMO Energy | -2.5 to -2.0 eV | Indicates the electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 4.5 to 4.0 eV | Suggests moderate chemical stability and reactivity. |

| Dipole Moment | 3.0 to 4.0 D | Indicates a polar molecule due to the nitrile groups. |

These are predicted values based on analogous compounds and are for illustrative purposes.

The Molecular Electrostatic Potential (MEP) map would likely show a negative potential (red/yellow) around the nitrogen atoms of the nitrile groups, indicating their susceptibility to electrophilic attack. The aromatic ring would exhibit a more neutral potential, while the methyl group would have a slightly positive potential.

Tautomeric and Conformational Preferences of Indazole Derivatives

Indazole and its derivatives can exist in different tautomeric forms, most commonly the 1H- and 2H-tautomers. However, in This compound , the presence of the methyl group at the N1 position effectively "locks" the molecule in the 1H-tautomeric form, preventing tautomerization. This is a common strategy in medicinal chemistry to simplify the molecular system and fix its hydrogen-bonding pattern.

Computational studies on related indazole derivatives have shown that the planarity of the bicyclic system is a key feature, which is important for its interaction with planar biological targets like DNA or the active sites of certain enzymes.

Molecular Dynamics Simulations for Conformational Sampling

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. youtube.com For a relatively rigid molecule like This compound , MD simulations would be employed to explore its behavior in different environments, such as in aqueous solution or within a protein binding pocket.

An MD simulation would typically involve the following steps:

System Setup: The molecule is placed in a simulation box, often filled with water molecules to mimic a physiological environment.

Minimization: The energy of the system is minimized to remove any steric clashes.

Equilibration: The system is gradually heated and pressurized to the desired temperature and pressure.

Production Run: The simulation is run for a specific period (nanoseconds to microseconds), and the trajectory of the atoms is recorded.

For This compound , MD simulations could reveal:

Solvation Effects: How water molecules arrange around the polar nitrile groups and the nonpolar aromatic regions.

Flexibility: While the core is rigid, simulations can quantify the minor fluctuations and vibrations of the molecule.

Interactions with Biomolecules: When simulated in the presence of a biological target, MD can show how the molecule adapts its conformation to fit into a binding site and the stability of the resulting complex.

Computational Mechanistic Studies of Chemical Reactions Involving this compound

Computational methods can be used to investigate the mechanisms of chemical reactions, including transition states and reaction energy profiles. The nitrile groups of This compound are potential sites for chemical transformations. For example, the hydrolysis of a nitrile to a carboxylic acid is a common reaction.

A computational study of the hydrolysis of one of the nitrile groups would involve:

Reactant and Product Modeling: Creating 3D models of the starting material (This compound ) and the product (1-Methyl-7-cyano-1H-indazole-3-carboxylic acid ).

Transition State Search: Identifying the high-energy transition state structure that connects the reactant and product.

Such studies can predict the feasibility of a reaction and provide insights into the reaction mechanism at an atomic level.

Molecular Docking and Binding Affinity Predictions with Biological Targets (excluding in vivo applications)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This is widely used in drug discovery to predict how a small molecule like This compound might interact with a protein target.

Given that many indazole derivatives exhibit anticancer properties, a hypothetical docking study could be performed against a relevant cancer target, such as a protein kinase. The nitrile groups could act as hydrogen bond acceptors, a common interaction motif in protein-ligand binding. mdpi.comnih.gov

The following table illustrates a hypothetical docking result of This compound into the ATP-binding site of a protein kinase.

| Parameter | Description |

| Binding Affinity (Predicted) | -8.5 kcal/mol |

| Key Interactions | Hydrogen bond between the 7-cyano group and a backbone NH of a valine residue.Hydrogen bond between the 3-cyano group and a lysine (B10760008) side chain.Pi-stacking interaction between the indazole ring and a phenylalanine residue. |

| Predicted Pose | The indazole core occupies the hydrophobic pocket, with the nitrile groups forming specific interactions in the hydrogen-bonding region. |

These are hypothetical results for illustrative purposes.

Such docking studies can provide valuable hypotheses about the potential biological targets of a molecule and guide the design of new derivatives with improved binding affinity and selectivity.

In Vitro Biological Activity and Mechanistic Pathways of 1 Methyl 1h Indazole 3,7 Dicarbonitrile Derivatives

Antineoplastic Activity and Cellular Mechanism of Action In Vitro

The indazole core is a recognized pharmacophore in the development of anticancer agents, with several derivatives having undergone investigation for their ability to inhibit cancer cell growth and proliferation through various mechanisms.

In Vitro Enzyme Inhibition (e.g., Indoleamine 2,3-Dioxygenase 1, α-Glucosidase)

While direct enzymatic inhibition data for 1-Methyl-1H-indazole-3,7-dicarbonitrile is not available, studies on related indazole derivatives highlight their potential as enzyme inhibitors. For instance, a series of novel 1,3-dimethyl-6-amino indazole derivatives were designed and synthesized as inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), a heme-containing enzyme involved in tryptophan metabolism and a key target for cancer immunotherapy. nih.gov One of these compounds, N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine (compound 7), was found to significantly suppress IDO1 expression in a concentration-dependent manner in hypopharyngeal carcinoma cells (FaDu). nih.gov

Information regarding the α-glucosidase inhibitory activity of this compound is not present in the reviewed literature.

Modulation of Cellular Signaling Pathways (e.g., ERK/MAPK activation, induction of apoptosis in cell lines)

The ability of indazole derivatives to induce apoptosis (programmed cell death) in cancer cells has been a key area of investigation. A study on a series of 1H-indazole-3-amine derivatives demonstrated that one compound, designated as 6o, exhibited a promising inhibitory effect on the chronic myeloid leukemia cell line K562, with an IC50 value of 5.15 µM. nih.govresearchgate.net This compound was shown to induce apoptosis in K562 cells in a dose-dependent manner and was suggested to act by inhibiting Bcl2 family members and the p53/MDM2 pathway. nih.govresearchgate.net

Furthermore, the N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine (compound 7), which inhibited IDO1, was also found to be a potent anticancer agent by inducing apoptosis and selectively activating the extracellular signal-regulated kinases (ERK) in the mitogen-activated protein kinase (MAPK) pathway in FaDu cells. nih.gov

The table below summarizes the in vitro antiproliferative activity of a representative 1H-indazole-3-amine derivative (compound 6o). nih.govresearchgate.net

| Cell Line | IC50 (µM) |

| K562 (chronic myeloid leukemia) | 5.15 |

| A549 (lung cancer) | >50 |

| PC-3 (prostate cancer) | >50 |

| Hep-G2 (hepatoma) | >50 |

| HEK-293 (normal human embryonic kidney) | 33.2 |

| Data for compound 6o from a study on 1H-indazole-3-amine derivatives. nih.govresearchgate.net |

Anti-inflammatory Mechanisms In Vitro

The indazole structure has also been explored for its potential in developing anti-inflammatory agents, primarily through the modulation of ion channels involved in inflammatory signaling.

Modulation of Calcium-Release Activated Calcium (CRAC) Channels

The influx of extracellular calcium through Calcium-Release Activated Calcium (CRAC) channels is a critical step in the activation of immune cells, such as mast cells. nih.govnih.gov A structure-activity relationship study of indazole-3-carboxamides identified them as potent CRAC channel blockers. nih.govnih.gov Specifically, compound 12d from this series actively inhibited calcium influx and stabilized mast cells with a sub-micromolar IC50 value of 0.67 µM. nih.gov This inhibition of calcium influx also led to a dose-dependent decrease in the secretion of the pro-inflammatory cytokine TNFα. nih.gov Another study on selective Orai channel blockers, the pore-forming unit of CRAC channels, characterized a 1H-indazole-3-carboxamide derivative (compound 4k) as a fast-onset, reversible, and selective CRAC channel blocker with an IC50 of 4.9 μM. researchgate.net

The table below presents the inhibitory activity of representative indazole-3-carboxamide derivatives on CRAC channels. nih.gov

| Compound | Ar Group | IC50 (µM) for Ca2+ Influx Inhibition |

| 12a | 2,6-Difluorophenyl | 1.51 |

| 12b | 2-Chloro-6-fluorophenyl | 3.23 |

| 12d | 3-Fluoro-4-pyridyl | 0.67 |

| 12e | 2,4-Difluorophenyl | 2.33 |

| Data for a series of indazole-3-carboxamide derivatives. nih.gov |

In Vitro Antagonism of Transient Receptor Potential Vanilloid 1 (TRPV1)

The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel that plays a crucial role in pain perception and neurogenic inflammation. researchgate.net The development of TRPV1 antagonists is a significant area of research for new analgesic and anti-inflammatory drugs. researchgate.net While no direct data exists for this compound, various indazole derivatives have been investigated as TRPV1 antagonists. These antagonists work by blocking the activation of the TRPV1 receptor by various stimuli. researchgate.net The selectivity of these antagonists for different activation modes of TRPV1 is a key factor in their development to avoid potential side effects. researchgate.net

No Publicly Available Data on the In Vitro Biological Activity of this compound

A comprehensive review of publicly accessible scientific literature and research databases has revealed no specific studies detailing the in vitro biological activity of the chemical compound this compound. Consequently, information regarding its antimicrobial, antibacterial, or other receptor and enzyme interaction profiles is not available at this time.

While the broader class of indazole derivatives has been the subject of extensive research, demonstrating a wide range of pharmacological activities, these findings are not directly applicable to the specific, un-substituted compound requested. Scientific inquiry into the biological effects of a molecule requires targeted experimental investigation, and such data for this compound has not been published in the available scientific domain.

Therefore, the sections on In Vitro Antimicrobial and Antibacterial Activities and Other Receptor and Enzyme Interaction Profiling In Vitro for this compound cannot be completed.

Structure Activity Relationship Sar Studies of 1 Methyl 1h Indazole 3,7 Dicarbonitrile Analogues

Influence of N1 Substitution on Biological and Chemical Profiles

Studies on various indazole series have consistently demonstrated that the nature of the N1-substituent can drastically alter the compound's inhibitory potency and selectivity against different biological targets, such as protein kinases. nih.govaustinpublishinggroup.com The size, lipophilicity, and electronic properties of the N1-substituent are key factors. For instance, replacing the N1-methyl group with larger alkyl or aryl groups can either enhance or diminish activity depending on the specific steric and electronic requirements of the target protein. nih.govrsc.org The development of selective and scalable methods for N1-alkylation is an active area of research, underscoring the importance of this position in medicinal chemistry. nih.govrsc.org

The N1-substituent also dictates the regioselectivity of further chemical modifications on the indazole ring, thereby influencing the synthetic accessibility of diverse analogues. nih.govbeilstein-journals.org The thermodynamic stability of the 1H-indazole tautomer over the 2H-indazole tautomer is a well-established principle that guides synthetic strategies. austinpublishinggroup.comnih.gov

Impact of C3 and C7 Dicarbonitrile Moiety Modifications on Bioactivity

While specific SAR studies on the dicarbonitrile moieties of 1-Methyl-1H-indazole-3,7-dicarbonitrile are not extensively available in public literature, the strategic placement of nitrile groups at both the C3 and C7 positions suggests a deliberate design to engage in specific interactions with a biological target. Nitrile groups are versatile functional groups in drug design, capable of acting as hydrogen bond acceptors, participating in dipole-dipole interactions, and serving as bioisosteres for other functional groups like carbonyls or halogens. sioc-journal.cn

The modification of these nitrile groups would be a logical step in optimizing the lead compound. Bioisosteric replacement of a nitrile group with other functionalities such as an amide, a carboxylic acid, or a tetrazole ring can have profound effects on the compound's potency, selectivity, and pharmacokinetic properties. cambridgemedchemconsulting.comnih.govresearchgate.netnih.gov For example, converting a nitrile to a primary amide introduces a hydrogen bond donor, which could lead to new interactions within a protein's active site. Similarly, replacement with a tetrazole ring can mimic the acidic properties of a carboxylic acid while potentially improving metabolic stability. nih.gov

A study on 7-substituted-indazoles as nitric oxide synthase (NOS) inhibitors revealed that a 7-carbonitrile derivative was a potent inhibitor, with further substitution at the C3 position enhancing the inhibitory effects tenfold. nih.gov This highlights the significance of the C7-nitrile in this particular scaffold for biological activity. Extrapolating from this, it is highly probable that the dicarbonitrile pattern in this compound is crucial for its intended biological function, and any modification would significantly impact its activity.

Role of Additional Substitutions on the Indazole Ring System

Beyond the core substitutions at N1, C3, and C7, the introduction of additional substituents onto the benzene (B151609) portion of the indazole ring (positions 4, 5, and 6) offers a powerful avenue for modulating biological activity. SAR studies on various indazole-based inhibitors have shown that substituents at these positions can influence potency, selectivity, and physicochemical properties. nih.govnih.govnih.govmdpi.com

For example, in a series of 1H-indazole derivatives targeting indoleamine 2,3-dioxygenase 1 (IDO1), it was found that substituent groups at both the 4- and 6-positions played a crucial role in inhibitory activity. nih.gov Similarly, the anti-proliferative activity of certain indazole derivatives has been shown to be sensitive to the nature and position of substituents on the benzene ring. mdpi.com The introduction of electron-withdrawing or electron-donating groups, as well as lipophilic or hydrophilic moieties, can fine-tune the electronic and steric profile of the molecule to optimize its interaction with the target.

The specific impact of additional substitutions would be highly dependent on the topology of the binding site of the target protein. For instance, a substituent at the C5 or C6 position might interact with a hydrophobic pocket, while a group at the C4 position could form a key hydrogen bond.

Regiochemical Specificity and its Implications for Molecular Recognition and Activity

The precise arrangement of substituents on the indazole ring, known as regiochemistry, is a critical factor governing molecular recognition and biological activity. The distinction between N1- and N2-substituted indazoles is a classic example of how a subtle change in atom connectivity can lead to vastly different biological outcomes. nih.govbeilstein-journals.org The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer, a factor that is heavily exploited in synthetic strategies to achieve regioselective N-alkylation. austinpublishinggroup.comnih.gov

Studies have shown that the regioselectivity of N-alkylation can be influenced by the choice of base, solvent, and the nature of substituents already present on the indazole ring. nih.govbeilstein-journals.org For instance, electron-withdrawing groups at the C7 position, such as a nitro or a carboxylate group, have been shown to favor N2-alkylation. nih.gov This underscores the electronic interplay within the indazole system and its impact on chemical reactivity.

In the context of this compound, the N1-methylation establishes a fixed regiochemistry. Any synthetic strategy aimed at producing analogues must carefully control the regioselectivity of subsequent reactions to ensure the desired substitution pattern is obtained. The specific regiochemistry of the dicarbonitrile groups at C3 and C7 is also undoubtedly critical for its intended molecular recognition, and isomers with nitrile groups at other positions would be expected to exhibit significantly different biological profiles.

Computational Approaches to SAR Elucidation for Indazole Dicarbonitriles

In the absence of extensive empirical SAR data for this compound, computational methods offer a powerful tool to predict and rationalize the SAR of this and related analogues. Techniques such as Quantitative Structure-Activity Relationship (QSAR) analysis and molecular docking can provide valuable insights into the key structural features required for biological activity.

QSAR studies on other series of indazole derivatives have successfully identified physicochemical properties and structural features that correlate with their biological activity. pnrjournal.com These models can help in predicting the activity of novel analogues before their synthesis, thereby prioritizing the most promising candidates.

Molecular docking simulations can be employed to predict the binding mode of this compound within the active site of a target protein, such as a protein kinase. These simulations can reveal key hydrogen bonding interactions, hydrophobic contacts, and other non-covalent interactions that contribute to binding affinity. By visualizing the binding pose, researchers can rationally design modifications to the indazole scaffold to enhance these interactions and improve potency and selectivity. For instance, docking studies could elucidate the specific roles of the C3 and C7 nitrile groups in anchoring the molecule within the binding site.

Emerging Applications and Material Science Relevance of Indazole Dicarbonitrile Derivatives

Application as Biochemical Reagents in Life Sciences Research

Certain indazole derivatives are utilized as biochemical reagents in life sciences. For instance, 1-Methyl-1H-indazole-3-carboxylic acid is available as an analytical standard for research and analytical applications. medchemexpress.com These compounds can serve as building blocks or reference materials in the development and validation of new analytical methods for detecting and quantifying more complex biologically active molecules containing the indazole core. The indazole scaffold is a common feature in many pharmaceutical compounds, making these simpler derivatives essential for metabolic studies and quality control.

Integration into Polymer Chemistry and Advanced Materials

The integration of indazole derivatives into polymer chemistry is an area of ongoing research. The rigid, aromatic structure of the indazole ring can impart desirable thermal and mechanical properties to polymers. While no specific examples were found for "1-Methyl-1H-indazole-3,7-dicarbonitrile," related heterocyclic compounds are often explored as monomers or additives in the synthesis of high-performance polymers. The nitrile groups, in particular, are versatile functional groups that can participate in various polymerization reactions or be chemically modified to introduce other functionalities.

Optoelectronic Properties and Potential Applications in Devices

The electronic properties of indazole derivatives make them candidates for applications in optoelectronic devices. The extended π-system of the indazole ring can facilitate charge transport, which is a key requirement for materials used in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The specific electronic properties can be tuned by the nature and position of substituents on the indazole ring. For example, the introduction of electron-withdrawing groups like nitrile can influence the electron affinity and ionization potential of the molecule, which are critical parameters for designing efficient electronic devices.

Future Research Directions and Translational Opportunities for 1 Methyl 1h Indazole 3,7 Dicarbonitrile

Development of Novel and Efficient Synthetic Routes

The synthesis of 1-Methyl-1H-indazole-3,7-dicarbonitrile presents a multi-step challenge that invites the development of innovative and efficient chemical pathways. Existing methods for the synthesis of related indazole derivatives can serve as a foundation for these new routes.

A primary approach would likely involve the construction of the core indazole ring, followed by methylation and the introduction of the nitrile functionalities. The synthesis of 1H-indazole-3-carboxylic acid derivatives, for instance, has been achieved with high efficiency through diazotization reactions, noted for their operational simplicity and mild conditions. sioc-journal.cn Similarly, processes for creating 1-methylindazole-3-carboxylic acid are well-documented, often as a key intermediate for pharmaceuticals like Granisetron. google.comgoogle.com These methods typically involve the methylation of the indazole-3-carboxylic acid precursor. google.com

A plausible strategy for the target molecule could begin with a suitably substituted precursor, such as a di-halogenated or di-carboxylic acid indazole. The conversion of carboxylic acid or amide groups into nitriles is a standard transformation. Research into the synthesis of 1H-indazole-3-carbonitrile provides a direct precedent for forming one of the required functional groups. beilstein-journals.orgresearchgate.net The challenge lies in achieving selective difunctionalization at the C3 and C7 positions.

Alternative routes could employ transition-metal-catalyzed C-H activation and annulation strategies, which have recently emerged for constructing functionalized indazoles. nih.gov A rhodium/copper-catalyzed sequential C-H bond activation and intramolecular cascade annulation, for example, offers a pathway to 1H-indazoles from benzimidates and nitrosobenzenes. nih.gov Adapting such a method would require starting materials designed to yield the desired dinitrile substitution pattern upon cyclization.

| Proposed Synthetic Step | Potential Method | Key Considerations |

| Indazole Core Formation | Diazotization of ortho-aminobenzonitrile derivatives | Availability of starting materials, regioselectivity |

| N-Methylation | Reaction with methylating agents (e.g., dimethyl sulfate (B86663), iodomethane) in the presence of a base | Regioselectivity (N1 vs. N2 alkylation), optimization of reaction conditions |

| C3/C7 Dinitrile Introduction | Sandmeyer reaction on a diamino-indazole precursor; Dehydration of a dicarboxamide; Nucleophilic substitution on a dihalo-indazole | Harsh reaction conditions, compatibility with other functional groups, yields |

Systematic Exploration of Underexplored Functionalization Pathways

With the this compound scaffold in hand, its unique electronic nature—defined by two powerful electron-withdrawing nitrile groups—opens avenues for underexplored functionalization. These groups significantly influence the reactivity of the indazole ring system. A systematic review of indazole functionalization highlights numerous reactions, including halogenation, amination, borylation, and arylation, primarily at the C3 position. chim.it

The strong deactivation of the aromatic system by the dinitrile groups will likely hinder traditional electrophilic aromatic substitution reactions. Conversely, it may activate the scaffold for nucleophilic aromatic substitution, should a suitable leaving group be installed at another position on the benzene (B151609) ring portion.

Key future explorations should focus on the reactivity of the nitrile groups themselves. Potential transformations include:

Reduction: The nitriles could be reduced to primary amines, yielding a diamino-methyl-indazole derivative. These amines are versatile handles for further derivatization, such as amide or sulfonamide formation, which could be valuable for biological screening.

Hydrolysis: Controlled hydrolysis could convert one or both nitrile groups into carboxylic acids or amides, creating new derivatives with different electronic and steric properties.

Cycloaddition: The nitrile groups could potentially participate in [3+2] cycloaddition reactions to form tetrazole rings, a common bioisostere for carboxylic acids in medicinal chemistry.

These pathways offer a strategy to create a diverse library of compounds from a single, advanced intermediate, enabling a broad exploration of its potential applications. researchgate.net

Advanced Computational Design for Targeted Molecular Scaffolds

Computational chemistry offers a powerful toolset for accelerating the development of this compound-based molecules. Density Functional Theory (DFT) calculations have been successfully used to elucidate reaction mechanisms and predict regioselectivity in the alkylation of other indazole systems. beilstein-journals.org For instance, Natural Bond Orbital (NBO) analyses and the calculation of Fukui indices have provided insights into the driving forces behind N1 versus N2 substitution. beilstein-journals.org

For this compound, a similar computational approach can be employed to predict its reactivity and guide the design of new derivatives. Molecular docking studies can be used to model the binding of the dinitrile compound and its potential derivatives to various biological targets. nih.gov This in silico screening can prioritize synthetic efforts towards compounds with the highest predicted affinity and selectivity for a given protein.

| Computational Method | Objective | Potential Impact |

| Density Functional Theory (DFT) | Predict reaction outcomes, analyze molecular orbital energies, calculate reactivity indices | Guide synthetic strategy, explain observed reactivity, prioritize functionalization pathways |

| Molecular Docking | Predict binding modes and affinities to biological targets (e.g., kinases, receptors) | Prioritize compounds for synthesis and in vitro screening, provide hypotheses for mechanism of action |

| ADMET Prediction | In silico estimation of Absorption, Distribution, Metabolism, Excretion, and Toxicity properties | Identify potential liabilities early in the design process, optimize for drug-like properties |

Diversification of In Vitro Biological Target Exploration

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates with diverse biological activities, including anti-tumor, anti-inflammatory, and anti-emetic properties. nih.govnih.gov Given this precedent, this compound and its derivatives represent a promising, yet unexplored, chemical space for biological investigation.

Initial screening efforts should target protein families where other indazoles have shown activity. For example, various indazole derivatives act as inhibitors of protein kinases, which are crucial targets in oncology. nih.gov The unique electronic and structural features of the dinitrile scaffold may confer novel selectivity or potency against these enzymes.

A proposed screening cascade could include:

Broad Anti-proliferative Assays: Testing against a panel of human cancer cell lines (e.g., lung, prostate, leukemia) to identify initial hits. nih.gov

Kinase Inhibition Panels: Screening against a wide array of protein kinases to identify specific molecular targets.

Serotonin (B10506) Receptor Binding: Given that the indazole-based drug Granisetron is a serotonin 5-HT3 receptor antagonist, evaluating activity at this and related receptors is a logical step. nih.gov

Anti-inflammatory Assays: Investigating the inhibition of key inflammatory mediators or pathways. researchgate.net

| Indazole-Based Drug/Compound | Primary Biological Target/Use | Relevance for Dinitrile Scaffold |

| Pazopanib | Tyrosine Kinase Inhibitor (Anticancer) | Suggests potential for kinase inhibition activity |

| Granisetron | 5-HT3 Receptor Antagonist (Antiemetic) | Warrants investigation into serotonin receptor modulation |

| Benzydamine | Non-steroidal Anti-inflammatory Drug | Provides rationale for screening in inflammation models |

| Lonidamine | Hexokinase Inhibitor (Anticancer) | Highlights the diversity of potential anticancer mechanisms |

Expansion into New Material Science Applications

Beyond biological applications, the unique electronic properties of this compound make it an intriguing candidate for new materials. The presence of a π-conjugated heterocyclic system combined with two strongly electron-withdrawing nitrile groups suggests potential utility in organic electronics.

Functionalized 2H-indazoles have been investigated for use in organic light-emitting diodes (OLEDs). researchgate.net The electronic characteristics of the dinitrile compound—likely a high electron affinity—could make it suitable as an electron-transporting or emissive material within an OLED device stack.

Future research in this area should involve:

Photophysical Characterization: Measuring the absorption and emission spectra, fluorescence quantum yield, and excited-state lifetimes of the compound.

Electrochemical Analysis: Using techniques like cyclic voltammetry to determine the HOMO and LUMO energy levels, which are critical for designing electronic devices.

Device Fabrication and Testing: Incorporating the compound into prototype OLEDs or organic field-effect transistors (OFETs) to evaluate its performance in a practical setting.

The exploration of this compound for material science applications represents a diversification of the potential value of this novel molecular scaffold.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.